(4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Description
The compound "(4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione" is a pyrrolidine-2,3-dione derivative featuring a benzothiazole core, a 4-ethoxyphenyl group, and a furan-2-yl(hydroxy)methylidene substituent. The 6-ethyl group on the benzothiazole ring may enhance lipophilicity, while the ethoxyphenyl and hydroxyfuran moieties contribute to electronic diversity and solubility .
Properties
Molecular Formula |
C26H22N2O5S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O5S/c1-3-15-7-12-18-20(14-15)34-26(27-18)28-22(16-8-10-17(11-9-16)32-4-2)21(24(30)25(28)31)23(29)19-6-5-13-33-19/h5-14,22,30H,3-4H2,1-2H3 |
InChI Key |
QGJZWXXPAHBVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine-2,3-dione structure, followed by the introduction of the furan, benzothiazole, and ethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Step 1: Benzothiazole Core Formation
Benzothiazole derivatives are often synthesized via condensation reactions between substituted benzene derivatives and thioamide precursors. For this compound, the 6-ethyl-1,3-benzothiazol-2-yl group likely originates from a nucleophilic aromatic substitution or coupling reaction, involving reagents such as ethyl halides or organometallic catalysts.
Step 2: Furan Derivative Incorporation
The furan-2-yl(hydroxy)methylidene group may be introduced through a condensation reaction (e.g., aldol or ketone enolate alkylation). Hydroxymethylidene groups often form via tautomerism or keto-enol equilibria, stabilized by electron-withdrawing groups like carbonyls in the pyrrolidine-2,3-dione core.
Step 3: Pyrrolidine-2,3-dione Core Assembly
The pyrrolidine-2,3-dione (succinimide) core is typically synthesized via cyclization of β-amino acids or β-keto amides. Subsequent substitution at the 5-position with a 4-ethoxyphenyl group may involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Key Reaction Conditions
| Reaction Aspect | Typical Conditions | Purpose |
|---|---|---|
| Temperature Control | Room temperature to reflux (solvent-dependent) | Optimize reaction kinetics and minimize side reactions |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO) or non-polar solvents (e.g., THF, dichloromethane) | Facilitate nucleophilic/electrophilic interactions or stabilize intermediates |
| Catalysts | Acid/base catalysts (e.g., HCl, NaOH) or transition metal catalysts (e.g., Pd(0)) | Accelerate coupling or condensation reactions |
Analytical Techniques
To confirm structural integrity and monitor reaction progress:
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Nuclear Magnetic Resonance (NMR)
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Key Features : Proton NMR would resolve aromatic protons (benzothiazole, furan), ethoxy groups, and coupling constants indicative of the E -configuration. Carbon NMR would confirm carbonyl and heteroatom environments.
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Mass Spectrometry (MS)
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Thin-Layer Chromatography (TLC)
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Used to track intermediate purity during multi-step synthesis.
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Chemical Reactivity
The compound’s reactivity is influenced by its functional groups:
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Electrophilic Aromatic Substitution : The benzothiazole and phenyl rings may undergo electrophilic substitution (e.g., nitration, bromination) under acidic conditions.
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Nucleophilic Attack : Carbonyl groups in the pyrrolidine-2,3-dione core are susceptible to nucleophilic addition (e.g., amino acids, hydrazines).
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Furan Reactivity : The furan ring may participate in Diels-Alder cycloadditions or electrophilic additions.
Stability Considerations
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Light/Heat Sensitivity : Heterocyclic compounds with conjugated systems (e.g., benzothiazole, furan) may degrade under UV exposure or high temperatures.
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Solubility : Solubility in organic solvents (e.g., ethanol, DMSO) is critical for downstream applications.
Research Findings
While specific data on this compound’s reactivity is limited, analogous systems suggest:
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Biological Activity : Pyrrolidine-2,3-dione derivatives often exhibit anti-inflammatory or antimicrobial properties due to their ability to modulate protein kinases.
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Material Applications : The conjugated heterocyclic system may confer fluorescent or optoelectronic properties, warranting further investigation.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of C28H23N2O4S and a molecular weight of approximately 563.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including a pyrrolidine ring and various aromatic systems, which are known for their roles in drug design.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds with similar structures to (4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione. For instance, derivatives of benzothiazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting that modifications to the benzothiazole moiety can enhance antitumor activity .
Antimicrobial Properties
Compounds containing furan and pyrrolidine rings have been noted for their antimicrobial activities. Research indicates that similar structures can inhibit bacterial growth and show efficacy against various pathogens .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Active | E. coli | |
| Compound B | Inactive | S. aureus | |
| Compound C | Active | P. aeruginosa |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in cancer metabolism and bacterial resistance mechanisms. Studies have shown that similar compounds can act as effective inhibitors of key enzymes like topoisomerases and kinases .
Case Study:
Research highlighted in Bioorganic & Medicinal Chemistry Letters illustrated that certain pyrrolidine derivatives could inhibit specific kinases implicated in cancer progression, leading to reduced tumor growth in preclinical models .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of compounds with similar structural features suggest potential applications in treating neurodegenerative diseases. The presence of ethoxyphenyl groups may enhance blood-brain barrier permeability, allowing for effective delivery to neural tissues .
Data Table: Neuroprotective Effects of Similar Compounds
Mechanism of Action
The mechanism of action of (4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, depending on the nature of the interaction. The pathways involved might include signal transduction, metabolic regulation, or gene expression, depending on the biological context.
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to a family of pyrrolidine-2,3-dione derivatives with modifications on the benzothiazole ring and aryl substituents. Key analogs from literature include:
(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione Substituents: 3,4-Dichlorophenyl (electron-withdrawing) and 4,6-dimethylbenzothiazole. The dimethylbenzothiazole may reduce steric hindrance compared to the target’s 6-ethyl group .
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]-5-thiophen-2-yl-pyrrolidine-2,3-dione
- Substituents : Thiophen-2-yl (aromatic sulfur-containing group).
- Impact : Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets, contrasting with the hydroxyfuran’s hydrogen-bonding capability in the target compound .
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione Substituents: 4-Hydroxyphenyl (polar, hydrogen-bond donor). Impact: Higher aqueous solubility compared to the target’s 4-ethoxyphenyl group, which balances hydrophobicity with moderate polarity .
Substituent Effects on Physicochemical Properties
- Solubility: The hydroxyfuran group in the target may enhance solubility relative to non-polar thiophene or chlorophenyl analogs.
Hydrogen-Bonding and Crystal Packing
The hydroxy group in the target’s furan-2-yl(hydroxy)methylidene moiety enables hydrogen bonding, analogous to the N–H···O/S interactions observed in triazole-thione derivatives (e.g., ). Such interactions could influence crystallinity or stability in solid-state formulations . In contrast, analogs lacking hydroxy groups (e.g., thiophen-2-yl analog) may exhibit weaker intermolecular forces, affecting dissolution rates .
Biological Activity
The compound (4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antiviral properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound includes various functional groups that contribute to its biological activity:
- Pyrrolidine ring : A five-membered ring that may influence the compound's interaction with biological targets.
- Benzothiazole moiety : Known for its pharmacological significance, particularly in antiviral activity.
- Furan and ethoxyphenyl groups : These substituents can enhance lipophilicity and modulate receptor interactions.
Antiviral Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant antiviral properties. For instance, compounds similar to (4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione have shown promising results against various viruses.
- Inhibition of MERS-CoV : A related study demonstrated that certain benzothiazole derivatives had IC50 values ranging from 0.20 μM to 0.57 μM against MERS-CoV without exhibiting cytotoxicity. The most potent compound in the series had an IC50 of 0.09 μM .
- Mechanism of Action : The mechanism by which these compounds exert antiviral effects often involves interference with viral replication or entry into host cells. The presence of hydroxyl and methoxy groups has been shown to enhance activity by improving binding affinity to viral proteins .
Cytotoxicity Assessment
Cytotoxicity studies are essential in evaluating the safety profile of potential therapeutic agents. The compound's derivatives were tested for cytotoxic effects on various cell lines:
| Compound | IC50 (μM) | CC50 (μM) |
|---|---|---|
| 1 | 0.20 | >100 |
| 2 | 0.57 | >100 |
| 3 | 0.09 | >100 |
The results indicate that while the compounds exhibit strong antiviral activity, they maintain a favorable safety margin with high CC50 values .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Substituent Effects : Modifications on the benzothiazole and furan rings significantly affect the biological activity. For example, introducing electron-withdrawing groups generally enhances antiviral potency .
- Hydroxymethylidene Group : The presence of this group has been linked to improved interactions with viral targets, suggesting it plays a critical role in enhancing bioactivity .
- Comparative Analysis : In comparisons with other heterocyclic compounds, derivatives containing similar structural motifs showed varying degrees of efficacy against viral strains, indicating that specific structural features are vital for activity .
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Study on Antiviral Efficacy : A study evaluating a series of benzothiazole derivatives reported significant inhibition rates against HSV and other viruses, reinforcing the potential utility of this class of compounds in antiviral therapy .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various derivatives in Vero cells, demonstrating low toxicity levels even at high concentrations, which is promising for further development .
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction efficiency be optimized?
The synthesis of this compound likely involves multi-step reactions, including cyclization and functional group modifications. A general approach for similar heterocyclic systems includes:
- Cyclization : Use of phosphorus oxychloride (POCl₃) or acetic acid/DMF mixtures under reflux to form pyrrolidine or thiazolidinone cores .
- Functionalization : Introduction of ethoxyphenyl, benzothiazolyl, and furyl groups via nucleophilic substitution or condensation reactions.
- Optimization : Employ Design of Experiments (DoE) to minimize trial-and-error. For example, a 2³ factorial design can test variables like temperature, solvent ratio, and catalyst loading to maximize yield .
Q. How should researchers characterize the structure of this compound to confirm its identity and purity?
Key characterization methods include:
- X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns (e.g., N–H···O/S interactions observed in similar triazole-thione systems) .
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and NOESY for stereochemical assignments. IR can confirm carbonyl (C=O) and hydroxyl (-OH) groups.
- Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
Based on structurally related compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., DMF, acetic acid).
- Storage : Keep in airtight containers away from oxidizers and moisture. Label with hazard warnings (e.g., irritant, hygroscopic) .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives or reaction pathways for this compound?
The ICReDD framework integrates quantum chemistry, informatics, and experiments to predict viable reaction paths:
- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates for key steps (e.g., furan-methylene insertion).
- Machine learning : Train models on existing reaction databases to propose optimal conditions (e.g., solvent polarity, temperature) for novel derivatives .
- Feedback loops : Validate computational predictions with small-scale experiments, then refine models iteratively.
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or experimental artifacts. Mitigation approaches include:
- Multi-technique validation : Cross-check NMR data with XRD results to confirm substituent positions and stereochemistry .
- Dynamic NMR : Probe temperature-dependent conformational changes in solution (e.g., furan ring puckering).
- Synchrotron XRD : Enhance resolution of electron density maps for ambiguous regions (e.g., hydroxy-methylidene group) .
Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?
Advanced optimization techniques include:
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reagent stoichiometry, pH) to identify a robust "sweet spot" for scaling .
- Flow chemistry : Implement continuous reactors for exothermic or air-sensitive steps (e.g., benzothiazole formation) to improve reproducibility.
- In-situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress in real time .
Methodological Notes
- Experimental rigor : Always include control experiments (e.g., blank reactions) to validate observed outcomes.
- Data documentation : Maintain detailed logs of reaction conditions, characterization data, and computational parameters for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
